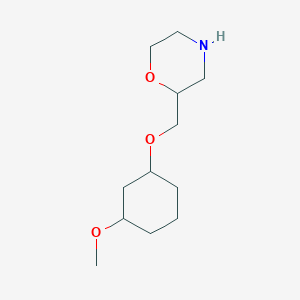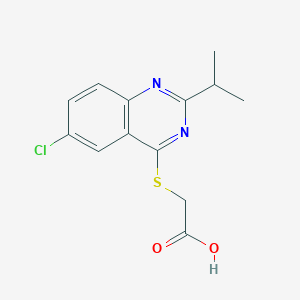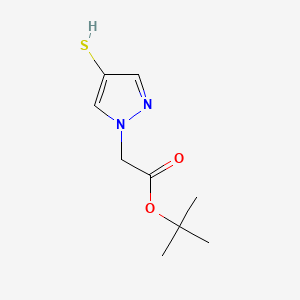
tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate: is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a sulfanyl group (–SH) and a tert-butyl ester group in its structure makes it an interesting compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is primarily based on its ability to interact with biological targets through its sulfanyl and pyrazole moieties. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 2-(1H-pyrazol-4-yl)acetate
- tert-Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate
Comparison: tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group allows for additional functionalization and interaction with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 2-(4-sulfanylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)6-11-5-7(14)4-10-11/h4-5,14H,6H2,1-3H3 |
InChI Key |
QAPUDWMGTYTBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


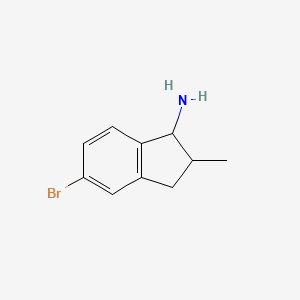
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
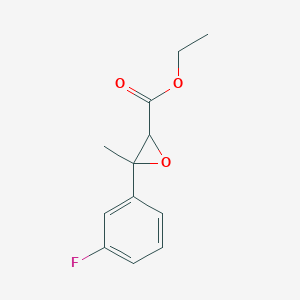
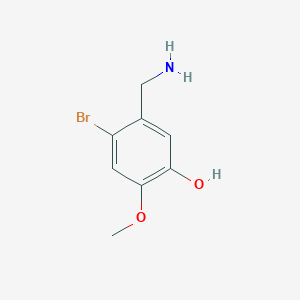
![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)
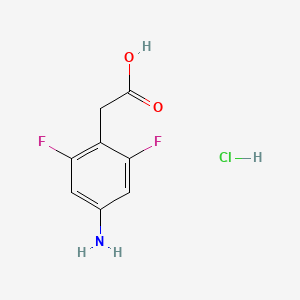
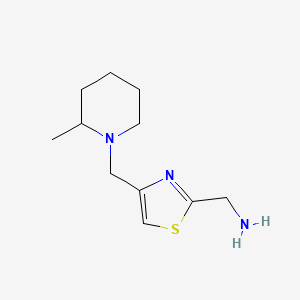
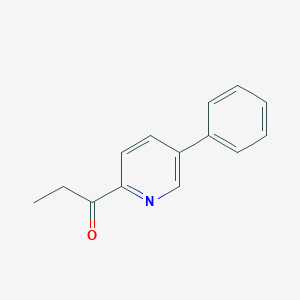
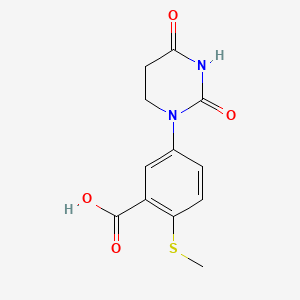
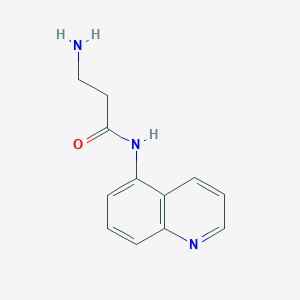
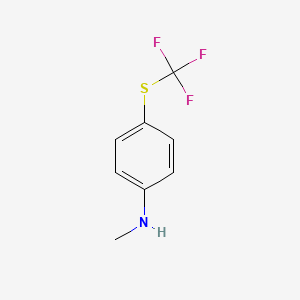
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
